molecular formula C9H15NO B13831575 Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI)

Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI)

Cat. No.: B13831575
M. Wt: 153.22 g/mol
InChI Key: BBYDWDHIKXTDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) typically involves the reaction of methylenecyclopropane-1-carboxylic acid with diethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to produce the compound in bulk quantities, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions may result in various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) include:

Uniqueness

Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is unique due to its specific structure, which includes a cyclopropane ring and a methylene group attached to the carboxamide nitrogen. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N,N-diethyl-2-methylidenecyclopropane-1-carboxamide

InChI

InChI=1S/C9H15NO/c1-4-10(5-2)9(11)8-6-7(8)3/h8H,3-6H2,1-2H3

InChI Key

BBYDWDHIKXTDAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CC1=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.